

# electronic band structure of cobalt vanadium oxides

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## Compound of Interest

Compound Name: Cobalt;vanadium

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An In-depth Technical Guide on the Electronic Band Structure of Cobalt Vanadium Oxides

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### Abstract

Cobalt vanadium oxides represent a versatile class of transition metal oxides with a rich variety of crystal structures and electronic properties. These materials are of significant interest to researchers in materials science, physics, and chemistry due to their potential applications in electrocatalysis, energy storage, and electronics. Understanding the electronic band structure is fundamental to unlocking their full potential. This technical guide provides a comprehensive overview of the electronic properties of several key cobalt vanadium oxide compounds, including  $\text{Co}_3\text{V}_2\text{O}_8$ ,  $\text{CoV}_2\text{O}_4$ , and  $\text{Co}_2\text{VO}_4$ , as well as amorphous phases. It details the experimental and theoretical methodologies used to investigate their band structures, presents key quantitative data in a structured format, and visualizes fundamental concepts and workflows to aid comprehension for researchers, scientists, and professionals in the field.

### Introduction

Transition metal oxides exhibit a wide range of electronic phenomena, from metallic conductivity to wide-bandgap insulation, often coupled with complex magnetic and structural phase transitions. Cobalt vanadium oxides (Co-V-O) are a prime example, showcasing diverse stoichiometries and crystal lattices which in turn govern their electronic band structures. The interplay between the 3d electrons of cobalt and vanadium ions, mediated by oxygen 2p

orbitals, gives rise to properties such as frustrated magnetism in kagome lattice structures ( $\text{Co}_3\text{V}_2\text{O}_8$ ) and insulator-to-metal transitions in spinel structures ( $\text{CoV}_2\text{O}_4$ ). A thorough understanding of the orbital contributions, band gaps, and density of states near the Fermi level is crucial for designing and optimizing these materials for specific technological applications. This document synthesizes experimental findings and theoretical calculations to provide an in-depth guide to the electronic core of these fascinating materials.

## Methodologies for Characterizing Electronic Band Structure

The elucidation of the electronic band structure of cobalt vanadium oxides relies on a synergistic combination of experimental spectroscopy and microscopy techniques with first-principles theoretical calculations.

## Experimental Protocols

A variety of experimental techniques are employed to synthesize and characterize cobalt vanadium oxides. The primary methods for probing the electronic structure are detailed below.

- Synthesis Techniques:
  - Solid-State Reaction: This conventional method involves high-temperature processing ( $>720\text{ }^{\circ}\text{C}$ ) of precursor materials like vanadium oxides and cobalt oxalates for extended periods (e.g., 40 hours). It is often limited by poor control over particle size and morphology.
  - Soft Chemistry/Hydrothermal Route: These are wet-chemical methods that offer better control over morphology at lower temperatures. A typical hydrothermal synthesis for  $\text{Co}_3\text{V}_2\text{O}_8$  involves reacting precursors in an aqueous solution in a sealed vessel at elevated temperature and pressure, followed by annealing. For amorphous  $\text{CoVO}_x$ , a simple hydrothermal route using cobalt and vanadium salts in a precursor solution can be employed.
  - Aerosol-Assisted Chemical Vapor Deposition (AACVD): This is a one-step method to directly synthesize amorphous thin films (e.g.,  $\text{CoVO}_x$ ) onto substrates like fluorine-doped tin oxide (FTO).

- Structural and Morphological Characterization:
  - X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and lattice parameters of the synthesized materials. Crystalline samples produce sharp diffraction peaks corresponding to specific lattice planes, while amorphous materials show a lack of distinct peaks.
  - Scanning and Transmission Electron Microscopy (SEM/TEM): These techniques are used to examine the morphology, particle size, and microstructure of the materials. High-resolution TEM (HRTEM) can provide insights into the crystal lattice at the nanoscale.
  - Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS is used to determine the elemental composition and stoichiometry of the samples.
- Electronic Structure Probes:
  - X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the constituent elements (e.g.,  $\text{Co}^{2+}/\text{Co}^{3+}$ ,  $\text{V}^{4+}/\text{V}^{5+}$ ). The binding energies of core-level electrons (e.g., Co 2p, V 2p, O 1s) provide this chemical state information. For cobalt oxides, the  $\text{Co} 2p_{3/2}$  peak for  $\text{Co}^{2+}$  has a prominent satellite peak  $\sim 5\text{-}6$  eV above the main peak, which is absent for  $\text{Co}^{3+}$ .
  - Soft X-ray Absorption and Emission Spectroscopy (XAS/XES): These techniques provide direct information about the unoccupied and occupied electronic states, respectively. XAS probes the conduction band, while XES probes the valence band, offering element-specific partial density of states (PDOS).
  - Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly mapping the band structure (energy vs. momentum) of the occupied states in single crystals.
  - UV-Vis-NIR Absorption Spectroscopy: This optical method is used to determine the band gap of semiconducting materials by analyzing the absorption edge. Tauc plots are often used to distinguish between direct and indirect band gaps.

- Electron Energy Loss Spectroscopy (EELS): EELS measures the energy lost by electrons passing through a thin sample, providing information about the unoccupied states and bonding environments.

## Theoretical Protocols

First-principles calculations, primarily based on Density Functional Theory (DFT), are indispensable for interpreting experimental data and predicting electronic properties.

- Density Functional Theory (DFT): This is the most common theoretical approach. Calculations are performed using software packages like VASP (Vienna Ab initio Simulation Package) or FPLO (Full Potential Local Orbital).
  - Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) is a common starting point.
  - Hubbard U Correction (GGA+U): For transition metal oxides like Co-V-O, standard GGA often fails to describe the strong on-site Coulomb repulsion of d-electrons, leading to incorrect predictions (e.g., predicting a metallic state for an experimentally observed insulator). The GGA+U method adds a Hubbard U term to account for these strong correlation effects, providing more accurate band gaps and magnetic moments. The effective U value ( $U_{eff} = U - J$ ) is a key parameter that is often tuned to match experimental results.
  - Spin Polarization: For magnetic materials, calculations must be spin-polarized to account for different energies of spin-up and spin-down electrons, allowing for the modeling of ferromagnetic, antiferromagnetic, and ferrimagnetic states.
- Calculation Outputs:
  - Band Structure: Plots of energy bands (E) along high-symmetry directions in the Brillouin zone (k-space). These plots reveal the band gap (the energy difference between the valence band maximum and conduction band minimum) and the nature of the gap (direct or indirect).

- Density of States (DOS): The DOS represents the number of available electronic states at each energy level. The total DOS (TDOS) can be decomposed into partial DOS (PDOS) to show the contribution of each element (Co, V, O) and each orbital (e.g., Co 3d, V 3d, O 2p) to the overall electronic structure.

## Diagrams of Core Concepts and Workflows

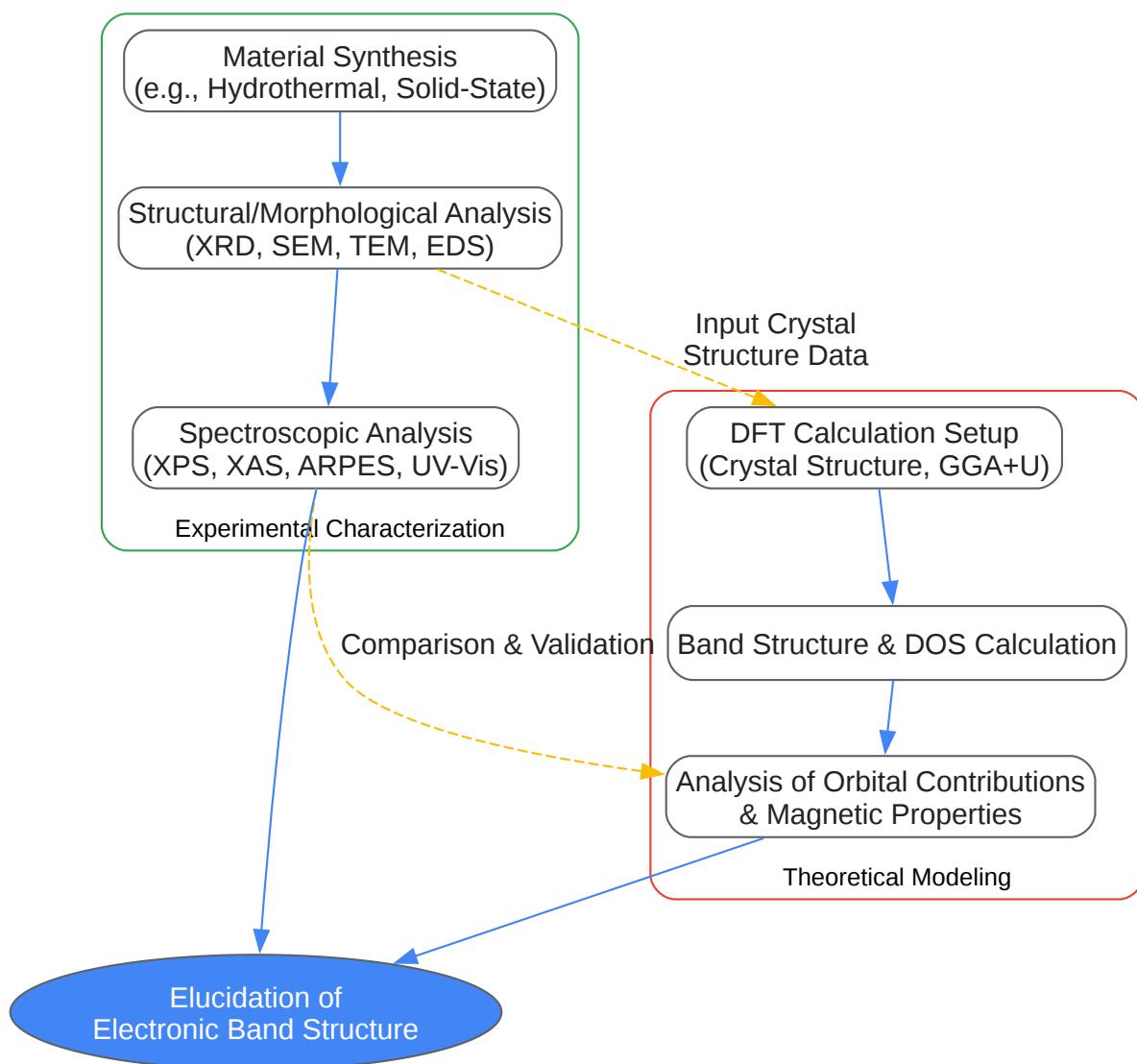


Fig. 1: Combined Experimental and Theoretical Workflow

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Caption: A typical workflow for characterizing the electronic band structure of cobalt vanadium oxides.

Free Metal Ion  
(Degenerate 3d orbitals)

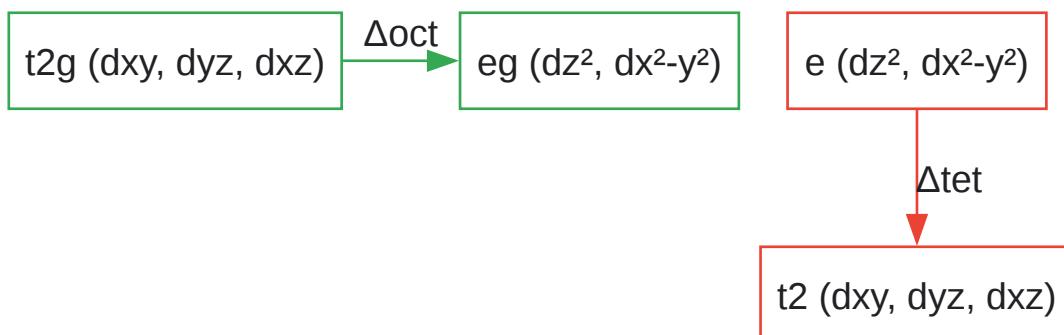
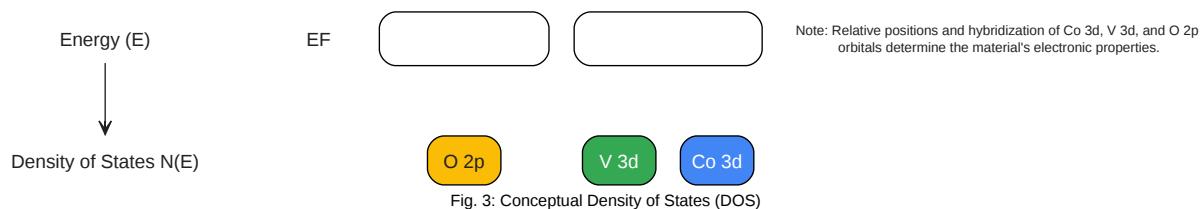


Fig. 2: d-Orbital Splitting in Spinel Oxides

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Caption: Crystal field splitting of d-orbitals in octahedral vs. tetrahedral sites in spinel oxides.

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Caption: Conceptual DOS diagram showing orbital contributions in a typical Co-V-O system.

## Electronic Structure of Key Cobalt Vanadium Oxides

This section details the crystal and electronic structures of specific cobalt vanadium oxide compounds, supported by quantitative data from experimental and theoretical studies.

### Co<sub>3</sub>V<sub>2</sub>O<sub>8</sub>

Co<sub>3</sub>V<sub>2</sub>O<sub>8</sub> crystallizes in an orthorhombic structure (space group Cmca) and is known as a "kagome staircase" compound, a geometrically frustrating lattice.

- **Electronic Structure:** The electronic structure of Co<sub>3</sub>V<sub>2</sub>O<sub>8</sub> has been investigated using a combination of soft x-ray spectroscopy and first-principles calculations. DFT calculations performed with the full potential local orbital (FPLO) method show that the main contribution to the density of states at the Fermi energy (E\_F) comes from the minority 3d states of the cobalt atoms. The calculations also indicate that the total energy of ferromagnetic and antiferromagnetic structures is lower than the paramagnetic phase, with only a small energy difference between the ferromagnetic and antiferromagnetic states. Experimental studies find that the narrow Co 3d bands lie deep within the occupied O 2p and unoccupied V 3d manifolds.

Parameter	Value	Method	Reference
Crystal System	Orthorhombic	XRD	
Space Group	Cmca (No. 64)	XRD	
Lattice Parameters	a = 6.034 Å, b = 11.488 Å, c = 8.300 Å	XRD	
DOS at E_F (Paramagnetic)	18.05 states/(eV f.u.)	DFT (FPLO)	
DOS at E_F (Ferromagnetic)	41.05 states/(eV f.u.)	DFT (FPLO)	

### CoV<sub>2</sub>O<sub>4</sub>

CoV<sub>2</sub>O<sub>4</sub> is a normal spinel with a cubic structure (space group Fd-3m) where Co<sup>2+</sup> ions occupy the tetrahedral A-sites and V<sup>3+</sup> ions occupy the octahedral B-sites. This compound is

particularly interesting as it lies close to the itinerant electron limit, with a V-V distance near the critical value of  $\sim 2.94 \text{ \AA}$ .

- **Electronic Structure:** This material exhibits complex magnetic behavior, with a paramagnetic to collinear ferrimagnetic transition at  $\sim 152 \text{ K}$  and another transition to a non-collinear ferrimagnetic state at  $\sim 59 \text{ K}$ . DFT+U calculations are necessary to correctly describe its insulating ground state. A GGA+U calculation with  $U_{\text{eff}} = 2.7 \text{ eV}$  on the V sites opens a small band gap of  $0.145 \text{ eV}$ . The  $\text{V}^{3+}$  ions in the octahedral sites have a  $3d^2$  electronic configuration, with the electrons occupying the  $t_{2g}$  levels. The crystal field from the surrounding oxygen ions splits the d-orbitals into lower-energy  $t_{2g}$  and higher-energy  $e_g$  manifolds. The proximity to the itinerant limit suggests that applying pressure could induce an insulator-to-metal transition.

Parameter	Value	Method	Reference
Crystal System	Cubic	XRD	
Space Group	Fd-3m	XRD	
Structure Type	Normal Spinel	Theory/XRD	
Band Gap (Calculated)	0.145 eV (with GGA+U, $U_{\text{eff}} = 2.7$ eV)	DFT+U	
Magnetic Transitions	$T_C \approx 152 \text{ K}$ (ferrimagnetic), $T_1 \approx$ 59 K (non-collinear)	Magnetization	

## $\text{Co}_2\text{VO}_4$

$\text{Co}_2\text{VO}_4$  typically crystallizes in an inverse spinel structure, where the tetrahedral A-sites are occupied by  $\text{Co}^{2+}$ , while the octahedral B-sites are shared between  $\text{Co}^{2+}$  and  $\text{V}^{4+}$  ions. This cation distribution strongly influences its electronic and magnetic properties.

- **Electronic Structure:** The inverse spinel structure of  $\text{Co}_2\text{VO}_4$  has been shown to enhance electrical conductivity compared to conventional cobalt oxides. The presence of  $\text{Co}^{2+}$  cations in both tetrahedral and octahedral sites, along with  $\text{V}^{4+}$  in octahedral sites, creates unique

electronic states. Electron energy loss spectroscopy (EELS) combined with simulations suggests that the octahedral-site  $\text{Co}^{2+}$  cations are in a low-spin state. The material is a semiconductor with a reported optimal bandgap energy of approximately 2.1-2.3 eV, making it suitable for visible-light absorption applications.

Parameter	Value	Method	Reference
Crystal System	Spinel-type	XRD	
Structure Type	Inverse Spinel	Theory/XRD	
Band Gap	~2.1 - 2.3 eV	Optical/Theory	
Cation Distribution	$(\text{Co}^{2+})[\text{Td}] [\text{Co}^{2+}\text{V}^{4+}]$ [Oh] $\text{O}_4$	Theory/EELS	

## Amorphous Cobalt Vanadium Oxides (a-CoVO<sub>x</sub>)

Amorphous phases of cobalt vanadium oxide have attracted attention as highly active electrocatalysts, particularly for the oxygen evolution reaction (OER). The lack of long-range crystalline order results in a high density of active sites.

- **Electronic Structure:** Characterization by XPS shows that in a-CoVO<sub>x</sub> (with a Co:V ratio of 3:1), cobalt is present in the +2 oxidation state ( $\text{Co}^{2+}$ ), as indicated by the Co 2p<sub>3/2</sub> binding energy of 781.1 eV and associated satellite peaks. Vanadium is found to be in the +4 oxidation state ( $\text{V}^{4+}$ ), with a V 2p<sub>3/2</sub> peak at a binding energy of 516.5 eV. The amorphous nature means that traditional band structure diagrams are not applicable; instead, the electronic properties are described by a localized density of states. The high catalytic activity is attributed to the synergistic effects between the homogeneously dispersed cobalt and vanadium centers.

Parameter	Value	Method	Reference
Morphology	Nanosheets, X-ray amorphous	TEM, XRD	
Co:V Atomic Ratio (Optimal OER)	3:1	XPS, EDS	
Co 2p <sub>3/2</sub> Binding Energy	781.1 eV	XPS	
V 2p <sub>3/2</sub> Binding Energy	516.5 eV	XPS	
Cobalt Oxidation State	+2	XPS	
Vanadium Oxidation State	+4	XPS	

## Conclusion

The electronic band structure of cobalt vanadium oxides is intricately linked to their specific stoichiometry and crystal lattice. Compounds like orthorhombic  $\text{Co}_3\text{V}_2\text{O}_8$ , normal spinel  $\text{CoV}_2\text{O}_4$ , and inverse spinel  $\text{Co}_2\text{VO}_4$  exhibit distinct electronic and magnetic properties arising from the unique coordination environments of the Co and V ions and the resulting d-orbital energy levels. Theoretical methods, particularly DFT with corrections for strong electron correlation (GGA+U), are essential for accurately modeling these systems and interpreting experimental results. Spectroscopic techniques such as XPS and XAS provide crucial, element-specific information about oxidation states and the density of states. The continued synergistic application of advanced experimental probes and computational modeling will further deepen our understanding of these complex oxides, paving the way for the rational design of new materials for catalysis, energy, and electronic technologies.

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